molecular formula C14H9F3N2O2 B2957797 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine CAS No. 339106-71-7

3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine

Cat. No.: B2957797
CAS No.: 339106-71-7
M. Wt: 294.233
InChI Key: QQWCRGWSBNBMOE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of functional groups, including a methoxyphenyl group, a trifluoromethyl group, and an oxazolo-pyridine core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-[1,2]oxazolo[4,5-b]pyridine: Lacks the trifluoromethyl group.

    6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine: Lacks the methoxyphenyl group.

    3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine: Lacks the methoxy group on the phenyl ring

Uniqueness

The presence of both the methoxyphenyl and trifluoromethyl groups in 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c1-20-10-4-2-8(3-5-10)12-13-11(21-19-12)6-9(7-18-13)14(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWCRGWSBNBMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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